molecular formula C14H11NO2S B8372462 2-Phenylethynyl-thiazole-5-carboxylic acid ethyl ester

2-Phenylethynyl-thiazole-5-carboxylic acid ethyl ester

Cat. No. B8372462
M. Wt: 257.31 g/mol
InChI Key: TZKQUIMUEMTFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08440837B2

Procedure details

A solution of phenylacetylene (6.15 ml, 55.9 mmol), ethyl 2-bromothiazole-5-carboxylate (7.59 ml, 50.8 mmol), bis(triphenylphosphine)palladium(II) chloride (1.07 g, 1.52 mmol), copper (I) iodide (581 mg, 3.05 mmol), triethylamine (100 ml, 717 mmol) and tetrahydrofuran (225 mL) was stirred at 25° C. for 16 h. The reaction was worked up by concentrating to remove the THF and taken up in 400 mL of CHCl3. The CHCl3 was washed with 2×75 mL of 3.7% aq. HCl, 75 mL of brine, and dried (Na2SO4). The material was purified by silica gel chromatography using a gradient elution going from 4.5% to 8.5% EtOAc in hexanes over 30 minutes to give the titled compound, 2-phenylethynyl-thiazole-5-carboxylic acid ethyl ester (9.5 g, 73% yield), as a solid, which was used without further purification in the next step.
Quantity
6.15 mL
Type
reactant
Reaction Step One
Quantity
7.59 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
catalyst
Reaction Step One
Quantity
581 mg
Type
catalyst
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:10]1[S:11][C:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:13][N:14]=1.C(N(CC)CC)C>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.O1CCCC1>[CH2:18]([O:17][C:15]([C:12]1[S:11][C:10]([C:8]#[C:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[N:14][CH:13]=1)=[O:16])[CH3:19] |^1:29,48|

Inputs

Step One
Name
Quantity
6.15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
7.59 mL
Type
reactant
Smiles
BrC=1SC(=CN1)C(=O)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.07 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
581 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
225 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
by concentrating
CUSTOM
Type
CUSTOM
Details
to remove the THF
WASH
Type
WASH
Details
The CHCl3 was washed with 2×75 mL of 3.7% aq. HCl, 75 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The material was purified by silica gel chromatography
WASH
Type
WASH
Details
a gradient elution

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C1=CN=C(S1)C#CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.